Cas no 1541736-95-1 (4-(4-ethylcyclohexyl)aminopentan-1-ol)

4-(4-エチルシクロヘキシル)アミノペンタン-1-オールは、シクロヘキシル基とアミノ基を有する高純度の中間体です。この化合物は、医薬品や有機合成化学において重要な役割を果たし、特に光学活性物質の合成に有用です。分子内にヒドロキシル基とアミノ基を併せ持つため、多様な官能基変換が可能であり、高い反応性と選択性を発揮します。また、安定性に優れ、厳密な品質管理下で製造されるため、再現性の高い反応が期待できます。その特異な構造は、生理活性化合物の開発や材料科学分野での応用にも適しています。

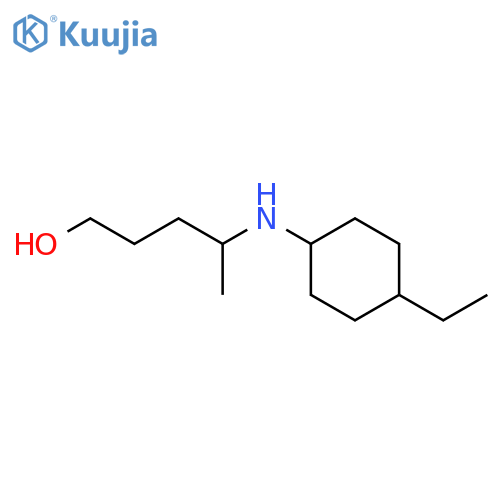

1541736-95-1 structure

商品名:4-(4-ethylcyclohexyl)aminopentan-1-ol

4-(4-ethylcyclohexyl)aminopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-Pentanol, 4-[(4-ethylcyclohexyl)amino]-

- 4-(4-ethylcyclohexyl)aminopentan-1-ol

-

- インチ: 1S/C13H27NO/c1-3-12-6-8-13(9-7-12)14-11(2)5-4-10-15/h11-15H,3-10H2,1-2H3

- InChIKey: FPVZCMATJUFDRI-UHFFFAOYSA-N

- ほほえんだ: C(O)CCC(NC1CCC(CC)CC1)C

4-(4-ethylcyclohexyl)aminopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-162947-0.25g |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 0.25g |

$683.0 | 2023-02-17 | ||

| Enamine | EN300-162947-0.1g |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 0.1g |

$653.0 | 2023-02-17 | ||

| Enamine | EN300-162947-0.05g |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 0.05g |

$624.0 | 2023-02-17 | ||

| Enamine | EN300-162947-5000mg |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 5000mg |

$2235.0 | 2023-09-22 | ||

| Enamine | EN300-162947-50mg |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 50mg |

$647.0 | 2023-09-22 | ||

| Enamine | EN300-162947-1000mg |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 1000mg |

$770.0 | 2023-09-22 | ||

| Enamine | EN300-162947-2500mg |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 2500mg |

$1509.0 | 2023-09-22 | ||

| Enamine | EN300-162947-2.5g |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 2.5g |

$1454.0 | 2023-02-17 | ||

| Enamine | EN300-162947-10.0g |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 10.0g |

$3191.0 | 2023-02-17 | ||

| Enamine | EN300-162947-0.5g |

4-[(4-ethylcyclohexyl)amino]pentan-1-ol |

1541736-95-1 | 0.5g |

$713.0 | 2023-02-17 |

4-(4-ethylcyclohexyl)aminopentan-1-ol 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1541736-95-1 (4-(4-ethylcyclohexyl)aminopentan-1-ol) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量